

Application Notes and Protocols for Peptide Titration with NP (266-274)

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Compound of Interest

Compound Name: *Influenza virus NP (266-274)*

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Introduction

The influenza nucleoprotein (NP) is a critical internal viral protein, and peptides derived from it are important targets for the cellular immune response. The NP (266-274) peptide (sequence: ILRGSVAHK) is a well-characterized, HLA-A*03 restricted epitope that can elicit robust CD8+ T-cell responses.^{[1][2][3]} Understanding the binding affinity of this peptide to its cognate MHC molecule and its ability to activate T-cells is crucial for the development of vaccines and immunotherapies.

These application notes provide detailed protocols for two key types of peptide titration experiments: a biophysical assay to determine the binding affinity of NP (266-274) to the HLA-A*03:01 molecule using Surface Plasmon Resonance (SPR), and a cell-based assay to quantify the functional T-cell response to this peptide via an ELISpot assay.

Data Presentation

Table 1: Biophysical Binding Affinity of NP (266-274) to HLA-A*03:01

Parameter	Value	Technique
Association Rate Constant (ka)	$4.5 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	Surface Plasmon Resonance
Dissociation Rate Constant (kd)	$2.1 \times 10^{-3} \text{ s}^{-1}$	Surface Plasmon Resonance
Dissociation Constant (KD)	46.7 nM	Surface Plasmon Resonance
IC50	60 nM	Competition Assay

Table 2: Functional T-Cell Response to NP (266-274) Titration

Peptide Concentration	Mean Spot Forming Cells (SFC) per 10^6 PBMCs \pm SD	T-cell Response Level
10 $\mu\text{g}/\text{mL}$	450 ± 35	Strong
1 $\mu\text{g}/\text{mL}$	320 ± 28	Moderate
0.1 $\mu\text{g}/\text{mL}$	150 ± 15	Moderate
0.01 $\mu\text{g}/\text{mL}$	50 ± 8	Weak
0 (Negative Control)	5 ± 2	Baseline

Experimental Protocols

Protocol 1: Determination of NP (266-274) and HLA-A*03:01 Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of the NP (266-274) peptide to the HLA-A*03:01 molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Recombinant soluble HLA-A*03:01 protein
- Synthetic NP (266-274) peptide (with a C-terminal biotin tag for immobilization)
- SPR instrument (e.g., Biacore)
- Streptavidin-coated sensor chip
- SPR running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

- System Preparation:
 - Equilibrate the SPR instrument to the desired temperature (typically 25°C).
 - Degas all buffers and solutions.
 - Prime the system with running buffer until a stable baseline is achieved.
- Ligand Immobilization:
 - Dock the streptavidin-coated sensor chip in the instrument.
 - Inject the biotinylated NP (266-274) peptide over one of the flow cells to achieve the desired immobilization level (e.g., 100-200 Response Units).
 - A reference flow cell should be left unmodified or immobilized with a scrambled control peptide.
- Analyte Binding:
 - Prepare a dilution series of the soluble HLA-A*03:01 protein in running buffer (e.g., ranging from 1 nM to 1 μM).

- Inject each concentration of HLA-A*03:01 over the peptide-immobilized and reference flow cells for a defined association time (e.g., 180 seconds).
- Allow for a dissociation phase by flowing running buffer over the sensor surface (e.g., for 300 seconds).
- Regeneration:
 - After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Protocol 2: Quantification of T-Cell Response to NP (266-274) using ELISpot Assay

This protocol describes how to perform a peptide titration to determine the concentration-dependent activation of NP (266-274)-specific T-cells by measuring interferon-gamma (IFN- γ) secretion.^{[1][7]}

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*03 positive donor with known or suspected influenza virus exposure.
- NP (266-274) peptide
- Control peptide (e.g., an irrelevant peptide known not to stimulate a response)
- Human IFN- γ ELISpot kit

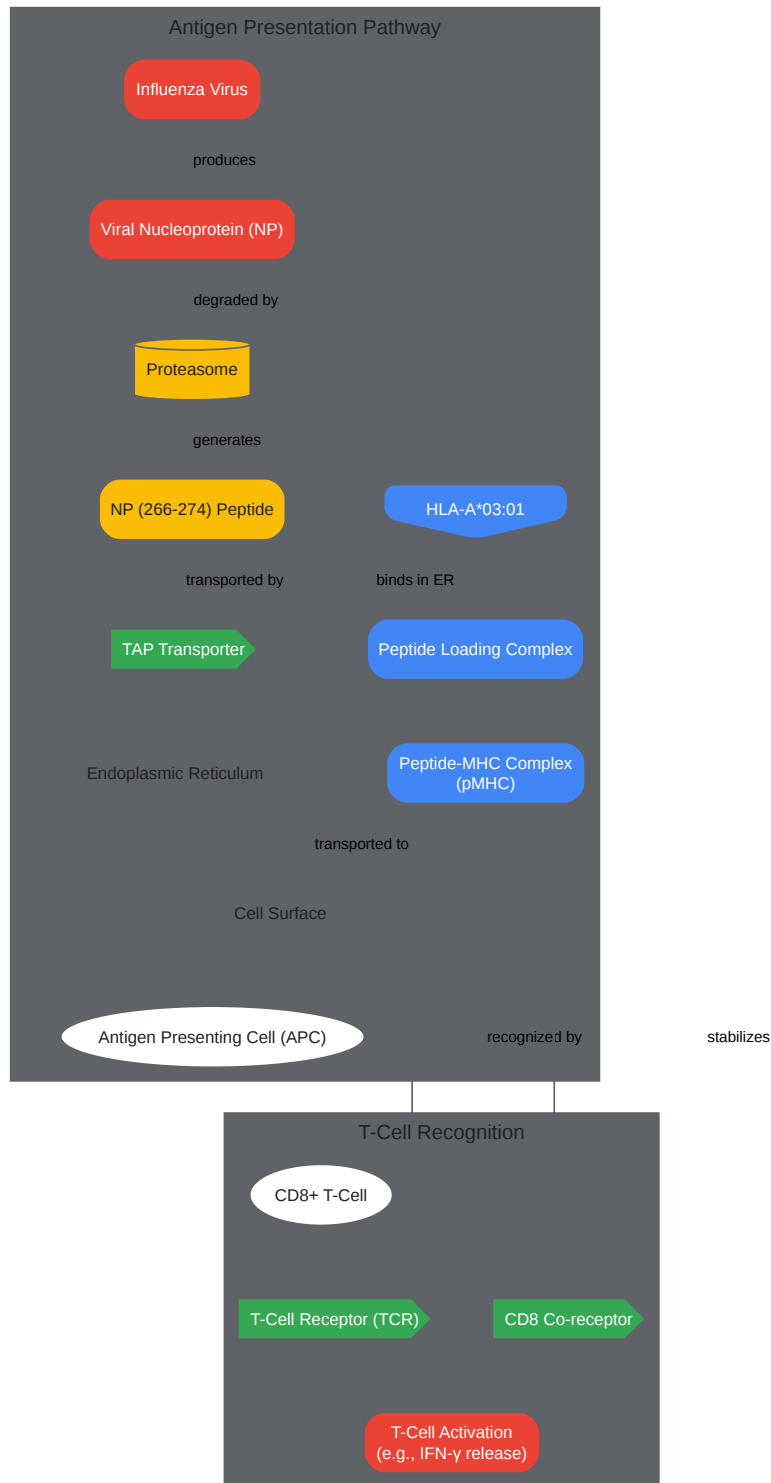
- 96-well PVDF membrane plates
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
- Phytohemagglutinin (PHA) as a positive control

Procedure:

- Plate Preparation:
 - Coat the 96-well PVDF plate with the anti-IFN- γ capture antibody according to the manufacturer's instructions.
 - Wash and block the plate to prevent non-specific antibody binding.
- Cell Plating:
 - Resuspend PBMCs in cell culture medium at a concentration of 2×10^6 cells/mL.
 - Add 100 μ L of the cell suspension to each well (2×10^5 cells/well).
- Peptide Titration:
 - Prepare a serial dilution of the NP (266-274) peptide in cell culture medium (e.g., from 20 μ g/mL to 0.02 μ g/mL for a final in-well concentration of 10 μ g/mL to 0.01 μ g/mL).
 - Add 100 μ L of each peptide dilution to the appropriate wells in triplicate.
 - Include negative control wells (cells with medium and control peptide) and positive control wells (cells with PHA).
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Spot Development:
 - Wash the wells to remove cells.

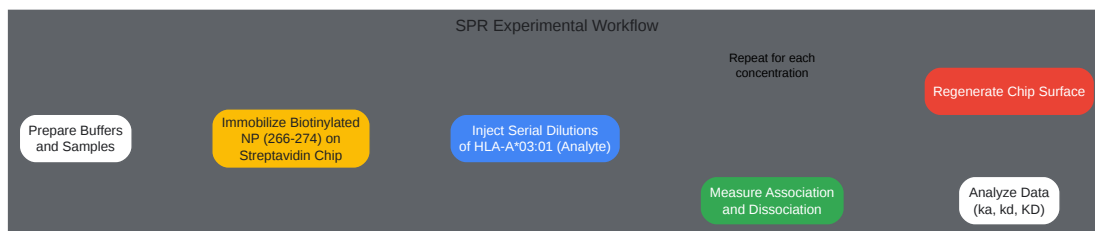
- Add the biotinylated anti-IFN- γ detection antibody.
- Incubate and wash, then add the streptavidin-enzyme conjugate.
- After a final wash, add the substrate solution to develop the spots. Stop the reaction when distinct spots are visible.
- Data Analysis:
 - Dry the plate and count the spots in each well using an automated ELISpot reader.
 - Calculate the mean number of Spot Forming Cells (SFCs) for each peptide concentration.
 - Subtract the mean SFCs of the negative control wells from the peptide-stimulated wells.
 - Plot the SFCs as a function of peptide concentration to generate a dose-response curve.

Visualizations



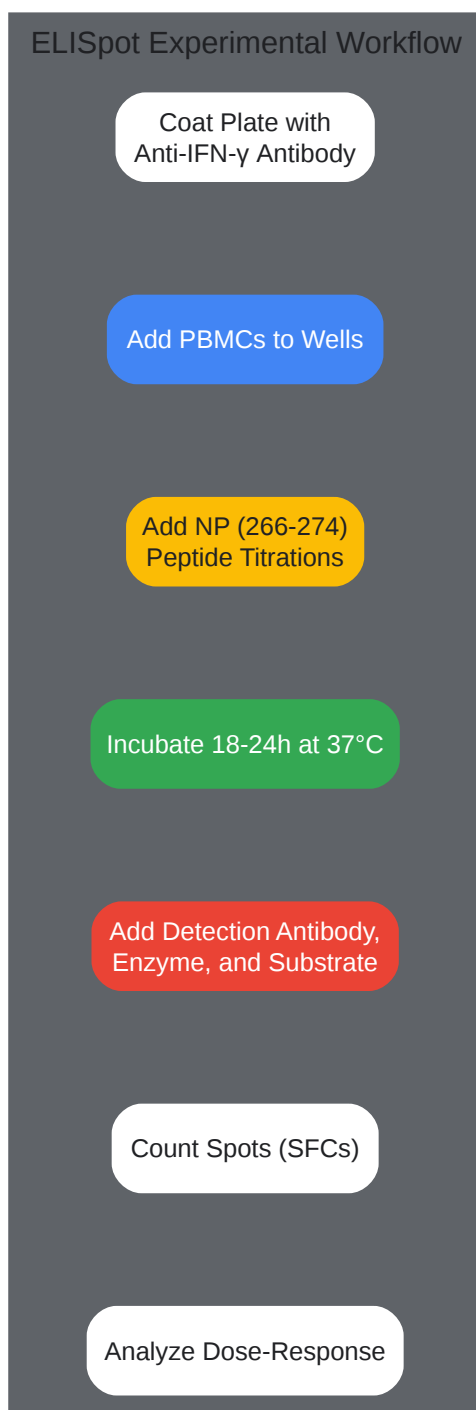
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Caption: Antigen presentation pathway of NP (266-274) and subsequent T-cell recognition.



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of peptide-MHC binding.



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Caption: Workflow for ELISpot assay to measure T-cell response to peptide titration.

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